Pristinamycin IC

Description

Contextualization within Streptogramin Antibiotics Research Landscape

Pristinamycin (B1678112) belongs to the streptogramin group of antibiotics, which are also produced by other Streptomyces species. wikipedia.orgwikidoc.org These antibiotics are notable for their potent activity against a wide spectrum of Gram-positive pathogens, including strains resistant to other drugs like methicillin-resistant Staphylococcus aureus (MRSA). medchemexpress.comoup.com The streptogramin family is divided into two distinct subclasses, type A and type B, which act synergistically. jst.go.jpresearchgate.net

Pristinamycin is a composite antibiotic made of two chemically distinct groups of molecules: Pristinamycin I (PI) and Pristinamycin II (PII). medchemexpress.commedchemexpress.com These components are co-produced by S. pristinaespiralis, typically in a ratio of 30% PI to 70% PII. wikipedia.orgrsc.org

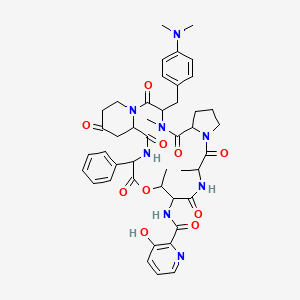

Pristinamycin I (Streptogramin B): This group consists of cyclic hexadepsipeptides. oup.comrsc.org Pristinamycin IA is a primary example of this group. psu.edu Pristinamycin IC (Vernamycin B gamma) also falls under the streptogramin B classification. ontosight.ai These molecules are peptidic macrolactones. psu.edu

Pristinamycin II (Streptogramin A): This group is composed of polyunsaturated macrolactone structures. uni-tuebingen.depsu.edu Pristinamycin IIA is a major component of this group and is structurally similar to macrolide antibiotics. wikipedia.orgebi.ac.uk

Individually, each component demonstrates only moderate bacteriostatic activity, meaning they inhibit bacterial growth. wikipedia.orgpsu.edu

Table 1: Classification and Chemical Properties of Pristinamycin Components

| Component Group | Classification | Chemical Structure Type | Example Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Pristinamycin I | Streptogramin B | Cyclic Hexadepsipeptide | Pristinamycin IA | C₄₅H₅₄N₈O₁₀ | 866.96 |

| Pristinamycin II | Streptogramin A | Polyunsaturated Macrolactone | Pristinamycin IIA | C₂₈H₃₅N₃O₇ | 525.59 |

Data sourced from multiple references. toku-e.com

The antibiotic pristinamycin was originally isolated from the bacterium Streptomyces pristinaespiralis. psu.edumdpi.com The discovery was part of the "Golden Age" of antibiotic research, which focused on identifying antimicrobial agents from soil microbes like actinomycetes. mdpi.comnih.govebsco.com For over 50 years, pristinamycin has been used in Europe for treating staphylococcal and streptococcal infections. wikipedia.orgoup.compsu.edu Its development was a significant step in combating resistant Gram-positive bacteria. nih.gov The lack of an intravenous formulation, due to poor water solubility, initially limited its use in severe infections but also spurred the development of semi-synthetic, water-soluble derivatives like quinupristin (B39894)/dalfopristin. wikipedia.orgwikidoc.orgpsu.edu

The most compelling characteristic of pristinamycin, driving academic interest, is the powerful synergy between its two components. wikipedia.orgpsu.edu While individually bacteriostatic, their combination results in potent bactericidal (bacteria-killing) activity that can be up to 100 times greater than the components alone. wikipedia.orgresearchgate.net

This synergy arises from their coordinated action on the bacterial ribosome. toku-e.com Both components bind to the 50S ribosomal subunit, inhibiting protein synthesis. uni-tuebingen.dewikipedia.org The process begins with Pristinamycin IIA binding to the ribosome, which induces a conformational change. oup.comtoku-e.com This change significantly increases the ribosome's affinity for Pristinamycin IA, leading to the formation of a stable ternary complex that irreversibly blocks protein synthesis. oup.comtoku-e.com This unique mechanism allows pristinamycin to be effective even against bacteria that have developed resistance to other ribosome-targeting antibiotics like macrolides. wikidoc.org

Academic Relevance and Research Gaps in Contemporary Natural Product Chemistry

Despite its long history of use, pristinamycin continues to be a subject of academic research due to challenges in its production and an evolving understanding of its interaction with bacteria. researchgate.netrsc.org It serves as a model for developing new antibiotics and understanding complex biosynthetic pathways. researchgate.net

The biosynthesis of pristinamycin presents significant challenges that are a focus of current research. The genetic blueprint for its production is contained within the largest known antibiotic supercluster, spanning approximately 210 kilobases (kb) of DNA. uni-tuebingen.dewikipedia.org Unlike many other antibiotics, the genes for synthesizing PI and PII are not neatly grouped but are scattered throughout this large region, which is also interrupted by a cryptic gene cluster. wikipedia.orgnih.gov

This complex genetic organization makes engineering the producing organism, S. pristinaespiralis, for higher yields a difficult task. rsc.orgnih.gov Research has shown that the expression levels of key biosynthetic genes are critical factors for antibiotic yield. nih.gov Furthermore, scaling up production from laboratory flasks to large bioreactors is problematic. For instance, high stirring rates necessary in large fermenters can prevent the formation of bacterial pellets, a morphology described as essential for efficient antibiotic production. tandfonline.com Heat sterilization of nutrient media can also trigger chemical reactions that negatively impact the final antibiotic yield. tandfonline.com These hurdles have driven research into alternative derivatization techniques like mutasynthesis to create novel and potentially more easily produced variants. researchgate.netrsc.org

The molecular mechanism of pristinamycin's action is centered on inhibiting protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. rsc.org Pristinamycin II prevents the binding of aminoacyl-tRNA, while Pristinamycin I causes the premature release of the growing peptide chain. rsc.org

Bacteria have developed several mechanisms to resist streptogramins. scienceopen.com These include:

Active Efflux: Bacteria can use transporter proteins, or efflux pumps, to actively pump the antibiotic out of the cell. rsc.orgscienceopen.com Resistance genes such as ptr and snbR have been identified in S. pristinaespiralis that code for such transporters. mdpi.com

Enzymatic Inactivation: Resistance can be conferred by enzymes that chemically modify and inactivate either the type A or type B component. rsc.org

Target Modification: Changes in the antibiotic's target, the ribosome, can prevent binding. scienceopen.com This is a common resistance mechanism for macrolide, lincosamide, and streptogramin B (MLSB) antibiotics, often involving the methylation of the 23S rRNA. mdpi.com

Although resistance remains relatively low despite decades of use, the emergence of multi-drug resistant pathogens makes the study of these mechanisms crucial for preserving the efficacy of pristinamycin and developing new antibiotics that can overcome them. researchgate.netrsc.orgoup.com

Opportunities for Mechanistic Analogue Generation and Exploration

The inherent limitations of natural pristinamycins, such as poor water solubility which restricts their use to oral administration, have driven extensive academic research into the generation of novel analogues. taylorandfrancis.comnih.gov This exploration aims not only to improve the physicochemical properties of these compounds but also to deepen the understanding of their structure-activity relationships (SAR) and to circumvent bacterial resistance mechanisms. nih.govmdpi.comacs.org

Several innovative strategies are employed in academic laboratories to create and study these analogues:

Chemoenzymatic Synthesis: A powerful approach that combines the flexibility of chemical synthesis with the specificity of enzymatic reactions. Researchers can generate a diverse library of linear peptide precursors using methods like solid-phase peptide synthesis and then use a specific enzyme to perform the crucial cyclization step. The thioesterase domain (SnbDE TE) from the pristinamycin I nonribosomal peptide synthetase has been successfully used for this purpose. acs.org This enzyme demonstrates remarkable substrate tolerance, allowing for modifications at all seven positions of the peptide backbone, thus enabling the creation of a wide array of novel streptogramin B variants. acs.org

Mutasynthesis: This technique involves the genetic manipulation of the producing organism, S. pristinaespiralis. By disrupting the genes responsible for synthesizing a key natural precursor, researchers can then supply the culture with synthetically created analogues of that precursor. nih.gov The organism's biosynthetic machinery may then incorporate these "mutasynthons" into the final molecular structure, leading to novel pristinamycin derivatives. This method has been effectively used to engineer the l-phenylglycine (B554971) residue, which is known to be essential for the bioactivity of pristinamycin I. nih.gov

Semi-synthesis from Natural Scaffolds: This classic method involves chemically modifying the natural pristinamycin molecule. A primary goal has been the development of water-soluble derivatives suitable for parenteral (intravenous) administration. nih.gov A critical consideration in this approach is the preservation of the macrolactone ring, as its opening leads to a complete loss of biological activity. nih.gov Research has successfully yielded water-soluble derivatives of pristinamycin IA with in vitro and in vivo activities comparable to the parent compound. nih.gov

Fluorination Strategies: The introduction of fluorine atoms into the molecular structure is a modern medicinal chemistry tactic used to enhance metabolic stability and modify electronic properties. Research groups have designed fluorinated analogues of pristinamycin components, such as Pristinamycin IIB, to address issues of instability and bacterial resistance. sciforum.netmdpi.com In silico, or computational, studies are often used to predict the properties of these newly designed fluorinated molecules before their complex synthesis is undertaken. mdpi.comresearchgate.net

These exploratory studies provide crucial insights into the molecular basis of pristinamycin's action. For instance, research has revealed that an N-methylated peptide bond between positions 4 and 5 is important for efficient enzymatic cyclization. acs.org Furthermore, computational docking studies, using known structures of related antibiotics bound to the ribosome, help guide the rational design of new analogues with potentially enhanced binding and activity. nih.govresearchgate.net The overarching goal is to generate new molecules with improved therapeutic profiles, broader activity against resistant pathogens, and a clearer understanding of how this important class of antibiotics functions at a molecular level.

Data Tables

Table 1: Pristinamycin I Components

| Compound Name | Group | Chemical Nature | Key Structural Feature |

| Pristinamycin IA | Streptogramin B | Cyclic Hexadepsipeptide | The main component of the Pristinamycin I complex. asm.org |

| Pristinamycin IB | Streptogramin B | Cyclic Hexadepsipeptide | An analogue of PIA with minor structural modification. |

| This compound | Streptogramin B | Cyclic Hexadepsipeptide | An analogue of PIA, differing in amino acid residues. asm.org |

Table 2: Analogue Generation Strategies

| Strategy | Description | Key Advantage |

| Chemoenzymatic Synthesis | Combines chemical synthesis of linear precursors with enzymatic cyclization. acs.org | High flexibility to create diverse analogues by modifying the peptide backbone. acs.org |

| Mutasynthesis | Genetically blocking a natural precursor and feeding synthetic analogues to the producing organism. nih.gov | Allows for specific incorporation of novel building blocks into the natural product scaffold. nih.gov |

| Semi-synthesis | Direct chemical modification of the isolated natural product. nih.gov | Utilizes the complex, pre-formed natural scaffold as a starting point. nih.gov |

| Fluorination | Introduction of fluorine atoms into the molecular structure. sciforum.net | Can improve metabolic stability and overcome resistance. sciforum.netmdpi.com |

Properties

CAS No. |

28979-74-0 |

|---|---|

Molecular Formula |

C44H52N8O10 |

Molecular Weight |

852.9 g/mol |

IUPAC Name |

N-[3-[[4-(dimethylamino)phenyl]methyl]-4,12,16-trimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide |

InChI |

InChI=1S/C44H52N8O10/c1-25-41(58)51-21-10-13-31(51)42(59)50(5)33(23-27-15-17-29(18-16-27)49(3)4)43(60)52-22-19-30(53)24-32(52)38(55)48-36(28-11-7-6-8-12-28)44(61)62-26(2)35(39(56)46-25)47-40(57)37-34(54)14-9-20-45-37/h6-9,11-12,14-18,20,25-26,31-33,35-36,54H,10,13,19,21-24H2,1-5H3,(H,46,56)(H,47,57)(H,48,55) |

InChI Key |

BYRKDHSWMQLYJB-UHFFFAOYSA-N |

SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)O1)C4=CC=CC=C4)CC5=CC=C(C=C5)N(C)C)C)C)NC(=O)C6=C(C=CC=N6)O |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)O1)C4=CC=CC=C4)CC5=CC=C(C=C5)N(C)C)C)C)NC(=O)C6=C(C=CC=N6)O |

Origin of Product |

United States |

Biosynthesis of Pristinamycin Ic

Elucidation of Pristinamycin (B1678112) I Biosynthetic Pathway

The biosynthesis of pristinamycin I is a nonribosomal process, meaning it does not occur on ribosomes, the standard machinery for protein synthesis. Instead, it is catalyzed by a large, multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS). asm.org This enzymatic assembly line is responsible for the stepwise condensation of seven distinct amino acid precursors to form the final cyclic peptide structure. nih.gov

Identification of Precursor Molecules and Metabolic Intermediates

The construction of the pristinamycin I macrocycle requires the incorporation of seven specific precursor molecules. These include two standard, proteinogenic amino acids and five non-proteinogenic, or unusual, amino acids. asm.org The precise assembly of these building blocks is crucial for the antibiotic's biological activity.

The precursor molecules for pristinamycin I biosynthesis are:

3-Hydroxypicolinic Acid : This molecule serves as the starter unit for the entire assembly process. nih.gov Its formation is dependent on the product of the hpaA gene. asm.orgasm.org

L-Threonine : A proteinogenic amino acid. asm.org

L-Aminobutyric Acid : An unusual amino acid. nih.gov

L-Proline : A proteinogenic amino acid. asm.org

4-N,N-dimethylamino-L-phenylalanine (DMAPA) : An unusual, methylated amino acid. nih.govasm.org Its biosynthesis is proposed to start from chorismic acid and involves a cluster of pap genes. asm.org

4-oxo-L-pipecolic Acid : A modified amino acid. nih.govasm.org Evidence suggests that L-pipecolic acid is first generated from lysine (B10760008) by a cyclodeaminase encoded by the pipA gene, and subsequently hydroxylated by the snbF gene product. asm.orgasm.org

L-Phenylglycine (B554971) (L-Phg) : This aproteinogenic amino acid is the final precursor incorporated into the peptide chain. nih.govasm.org Its synthesis is governed by the pglABCDE gene operon, which converts phenylpyruvate into L-Phg. uni-tuebingen.dersc.org Phenylacetyl-CoA is a key intermediate in this pathway. asm.org

| Precursor Molecule | Type | Biosynthetic Gene(s) / Pathway |

| 3-Hydroxypicolinic Acid | Aproteinogenic | hpaA asm.orgasm.org |

| L-Threonine | Proteinogenic | Standard Amino Acid Metabolism |

| L-Aminobutyric Acid | Aproteinogenic | - |

| L-Proline | Proteinogenic | Standard Amino Acid Metabolism |

| 4-N,N-dimethylamino-L-phenylalanine (DMAPA) | Aproteinogenic | pap gene cluster (from chorismic acid) asm.org |

| 4-oxo-L-pipecolic Acid | Aproteinogenic | pipA, snbF (from lysine) asm.orgasm.org |

| L-Phenylglycine (L-Phg) | Aproteinogenic | pglABCDE operon (from phenylpyruvate) uni-tuebingen.dersc.org |

Enzymology of Key Biosynthetic Steps

The assembly of pristinamycin I is orchestrated by a series of large, multifunctional enzymes known as peptide synthetases. These enzymes function as an assembly line, activating, modifying, and linking the precursor amino acids in a specific order.

The core of the pristinamycin I biosynthetic machinery is an NRPS system composed of three main proteins: SnbA, SnbC, and SnbDE. nih.gov Purification and characterization of these enzymes from S. pristinaespiralis have revealed their specific roles in the assembly process. asm.org

SnbA : This enzyme functions as a 3-hydroxypicolinic acid:AMP ligase, specifically activating the starter molecule, 3-hydroxypicolinic acid. asm.orgresearchgate.netnih.gov It is a monomeric protein with an estimated molecular weight of 67 kDa. asm.org

SnbC : This large, multifunctional enzyme is responsible for incorporating the next two amino acids, L-threonine and L-aminobutyric acid, into the growing peptide chain. nih.govresearchgate.netnih.gov It is a homodimer, composed of two identical subunits of approximately 240 kDa each. asm.org

SnbDE : This is the final and largest enzyme complex in the pathway. It is responsible for adding the remaining four precursors: L-proline, DMAPA, 4-oxo-L-pipecolic acid, and L-phenylglycine. nih.gov The SnbD protein activates L-proline and DMAPA, and also performs an N-methylation step on the DMAPA residue. asm.org SnbE, originally identified as a separate 170 kDa protein that activates L-phenylglycine, was later determined to be a proteolytic fragment of the larger SnbD protein. asm.org

| Peptide Synthetase | Structure | Molecular Weight (kDa) | Function |

| SnbA | Monomer | 67 asm.org | Activates the starter unit, 3-hydroxypicolinic acid. nih.govasm.org |

| SnbC | Homodimer | 2 x 240 asm.org | Incorporates L-threonine and L-aminobutyric acid. nih.gov |

| SnbDE | Complex | 2 x 250-350 (SnbD) asm.org | Incorporates L-proline, DMAPA, 4-oxo-L-pipecolic acid, and L-phenylglycine; N-methylates DMAPA. nih.govasm.org |

Within the modular structure of the NRPS enzymes are specific domains that carry out distinct chemical reactions. Adenylation (A) domains function as specific ligases, selecting and activating the correct amino acid precursor via adenylation.

SnbA is a dedicated 3-hydroxypicolinic acid:AMP ligase, ensuring the correct initiation of biosynthesis. asm.orgnih.gov The SnbC and SnbDE proteins contain multiple such adenylation domains, each specific for one of the subsequent precursors. nih.govasm.org

Furthermore, the SnbC protein contains a C-terminal epimerization domain. researchgate.netnih.gov This domain is responsible for converting the L-aminobutyric acid, once it has been incorporated, into its D-epimer, which is the configuration found in the final pristinamycin I macrocycle. asm.org This enzymatic modification highlights the sophisticated chemical tailoring that occurs during nonribosomal peptide synthesis.

Genetic Organization and Regulation of Pristinamycin Biosynthesis

The production of pristinamycin is a tightly controlled process, governed by a complex network of regulatory genes. These genes are located in close proximity to the structural genes responsible for synthesizing the antibiotic.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

Unlike many other antibiotic pathways where all the necessary genes are found in a single, contiguous cluster, the genes for pristinamycin biosynthesis are uniquely organized. They are spread across a vast ~210 kb region of the S. pristinaespiralis chromosome, which is often referred to as a "supercluster". wikipedia.orguni-tuebingen.denih.gov

This supercluster contains the biosynthetic genes for both pristinamycin I (a streptogramin B) and pristinamycin II (a streptogramin A), which are intermingled rather than being grouped separately. nih.govasm.org This large genetic locus also harbors a cryptic gene cluster for a type II polyketide synthase (cpp), genes for antibiotic resistance, and a suite of regulatory genes. uni-tuebingen.denih.govasm.org

The structural genes for pristinamycin I biosynthesis are designated with prefixes such as snb and pap. Key identified genes include:

snbA : Encodes the SnbA ligase for the starter unit. researchgate.netnih.gov

snbC : Encodes the SnbC synthetase for the second and third residues. researchgate.netnih.gov

snbDE : Encodes the large synthetase for the final four residues. nih.gov

Precursor Supply Genes : This includes the pglABCDE operon for L-phenylglycine, the pap gene cluster for DMAPA, pipA and snbF for 4-oxo-L-pipecolic acid, and hpaA for 3-hydroxypicolinic acid. asm.org

Regulation of this supercluster is intricate, involving at least seven different transcriptional regulator genes that have been identified within the region. nih.govfrontiersin.org This complex regulatory system includes:

spbR : A γ-butyrolactone (GBL) receptor gene that acts as a global regulator. uni-tuebingen.denih.gov

papR1, papR2, papR4 : Three Streptomyces Antibiotic Regulatory Protein (SARP) genes, which typically act as pathway-specific activators. nih.govnih.gov

papR3, papR5 : Two repressor genes of the TetR family that negatively regulate pristinamycin biosynthesis. nih.govfrontiersin.orgnih.gov

papR6 : A response regulator gene. nih.govnih.gov

This hierarchical cascade of activators and repressors ensures that the production of pristinamycin is finely tuned in response to cellular and environmental signals. nih.govfrontiersin.org

Analysis of the Large Supercluster and Dispersed Gene Organization

The pristinamycin biosynthetic supercluster is one of the largest antibiotic gene clusters discovered to date. nih.gov A distinctive feature is the scattered arrangement of the genes responsible for the synthesis of the two different pristinamycin components, pristinamycin I (a cyclic hexadepsipeptide) and pristinamycin II (a polyunsaturated macrolactone). uni-tuebingen.denih.gov The genes for PI and PII biosynthesis are not organized into separate sub-clusters but are intermingled throughout the 210 kb region. nih.gov This dispersed organization is thought to be the result of evolutionary chromosomal rearrangements. nih.gov It has been suggested that this unique arrangement may be beneficial for the producing organism, potentially ensuring the coordinated production of both components in their synergistically active ratio. nih.gov The boundaries of this supercluster have been defined, and it is proposed that all the essential genes for pristinamycin biosynthesis are contained within this region. nih.govnih.gov

Interruption by Cryptic Gene Clusters (e.g., Type II PKS)

Adding to the complexity of the pristinamycin supercluster is the presence of an interspersed cryptic secondary metabolite gene cluster. nih.gov This cryptic cluster, approximately 40 kb in size, is predicted to encode the biosynthesis of a glycosylated aromatic polyketide, showing similarity to type II polyketide synthase (PKS) gene clusters for compounds like actinorhodin (B73869) and granaticin. uni-tuebingen.denih.gov However, gene inactivation experiments have shown that this cryptic cluster does not affect pristinamycin production under standard laboratory conditions, suggesting it is not expressed or its product is not readily detectable during active pristinamycin synthesis. nih.govnih.gov The presence of this intercalated cluster makes the pristinamycin biosynthetic region a "supercluster" harboring the genetic potential for at least three different antibiotic pathways. nih.gov

Transcriptional and Translational Control Mechanisms

The production of pristinamycin is meticulously controlled at both the transcriptional and translational levels, involving a sophisticated network of regulatory genes and signaling molecules.

Role of Regulatory Genes (e.g., SpbR, PapR)

Within the pristinamycin supercluster, a suite of seven regulatory genes orchestrates the expression of the biosynthetic genes. frontiersin.orgnih.govasm.org These include a γ-butyrolactone (GBL) receptor-like gene (spbR), two TetR-type repressor genes (papR3 and papR5), three Streptomyces antibiotic regulatory protein (SARP) genes (papR1, papR2, and papR4), and a response regulator gene (papR6). asm.orgresearcher.lifeasm.org

SpbR: This protein acts as a pleiotropic regulator, influencing not only pristinamycin biosynthesis but also the growth and morphological differentiation of S. pristinaespiralis. nih.gov It functions as a repressor, and its repressive activity is relieved by the binding of GBL-like signaling molecules. uni-tuebingen.denih.gov AtrA-p, another regulatory protein, has been shown to positively influence pristinamycin production by directly activating the transcription of spbR. researcher.life

PapR family: The papR genes play diverse roles. PapR1, PapR2, and PapR4 are SARP-type activators that positively regulate the biosynthesis of both PI and PII. nih.govresearchgate.net PapR2 is considered a major activator. nih.gov In contrast, PapR3 and PapR5 are TetR-family repressors. nih.govresearchgate.net PapR6, a putative response regulator, functions as a pathway-specific activator for PII biosynthesis. asm.org The interplay between these activators and repressors creates a complex signaling cascade that fine-tunes pristinamycin production. nih.gov For instance, PapR5 represses the transcription of papR1 and papR4 and is itself under the control of the repressor PapR3. nih.gov

Involvement of Gamma-Butyrolactone (GBL) Signaling Systems

The initiation of pristinamycin biosynthesis is triggered by a quorum sensing-like system that utilizes small, diffusible γ-butyrolactone (GBL) molecules as signaling agents. frontiersin.org These microbial hormones are produced by a significant portion of Streptomyces species and induce antibiotic production at very low concentrations. frontiersin.org

In S. pristinaespiralis, the GBL signaling cascade is initiated when GBL-like molecules bind to receptor proteins, such as SpbR. uni-tuebingen.defrontiersin.org In the absence of the GBL ligand, the receptor protein acts as a repressor by binding to specific DNA sequences in the promoter regions of target genes. uni-tuebingen.de Upon binding of the GBL molecule, the receptor undergoes a conformational change, causing it to detach from the DNA and allowing transcription of the previously repressed genes to commence. uni-tuebingen.defrontiersin.org Often, these target genes include other regulatory genes, like SARPs, creating a hierarchical regulatory cascade. uni-tuebingen.de Research has shown that SpbR, PapR3, and PapR5 can all bind synthetic 1,4-butyrolactone, suggesting they function as "real" GBL receptors. frontiersin.orgnih.gov The biosynthesis of the GBL-like ligand itself is thought to involve the product of the snbU gene, which encodes a cytochrome P450 monooxygenase. frontiersin.orgnih.gov

Metabolic Engineering and Synthetic Biology Approaches for Biosynthesis Research

The detailed understanding of the pristinamycin biosynthetic pathway and its regulation has opened avenues for its manipulation through metabolic engineering and synthetic biology to enhance production.

Several strategies have been successfully employed to increase the yield of pristinamycin components. One approach involves the duplication of the biosynthetic gene cluster. sjtu.edu.cnrsc.org For instance, introducing an extra copy of the PII biosynthetic gene cluster into a high-producing strain led to a significant increase in PII titer. sjtu.edu.cn

Systematic manipulation of the cluster-situated regulatory genes has also proven effective. sjtu.edu.cn Deleting repressor genes like papR3 or papR5 in combination with overexpressing activator genes such as papR4 and papR6 has resulted in substantially higher PII production. sjtu.edu.cnresearchgate.net Combining these approaches, such as integrating an additional PII gene cluster into a strain with optimized regulatory gene expression, has led to even greater improvements in yield. sjtu.edu.cn

Furthermore, constructing a strain that produces only a single component, for example by deleting the PII biosynthetic genes, allows for focused efforts to increase the production of the desired compound, in this case, PI. nih.gov Subsequent metabolic engineering of this single-component producer, through deletion of repressor genes and chromosomal integration of an extra PI biosynthetic gene cluster, has successfully increased PI titers. nih.gov

Strategies for Enhanced Production in Research Strains

The native production levels of pristinamycin, particularly the PI component, are often low, necessitating metabolic engineering to generate sufficient quantities for research and industrial applications. nih.gov Several strategies have been developed to enhance the yield of Pristinamycin I in research strains of S. pristinaespiralis.

One primary approach is the creation of a specialized strain that produces only the PI component. Since pristinamycins I and II are coproduced, and their synergistic action can be toxic to the producing mycelium, researchers have generated mutant strains where the PII biosynthetic genes are deleted. nih.gov This not only simplifies purification but also redirects metabolic resources towards PI synthesis. For example, a PI-only producing strain was constructed by deleting the snaE1 and snaE2 genes, which are essential for PII biosynthesis. nih.gov

Another effective strategy involves the manipulation of regulatory genes that control the expression of the biosynthetic gene cluster. The pristinamycin biosynthesis is governed by a complex signaling cascade involving at least seven transcriptional regulators (SpbR, PapR1-PapR6). frontiersin.org Some of these, like papR3, act as repressors. nih.gov Deleting such repressor genes can lead to a significant increase in production. In one study, the deletion of papR3 in a PI-only producing strain resulted in enhanced PI yields. nih.gov The biosynthesis is also influenced by γ-butyrolactone (GBL)-like signaling molecules, and the addition of synthetic GBLs to the culture medium can induce pristinamycin production. frontiersin.orguni-tuebingen.de

Gene amplification is a further powerful technique. Increasing the number of copies of the entire PI biosynthetic gene cluster (BGC) within the host's chromosome can directly lead to higher production titers. nih.gov Researchers have successfully cloned the two separate regions of the PI BGC and assembled them using Transformation-Associated Recombination (TAR). nih.gov Introducing an extra copy of this assembled PI BGC into the chromosome of an engineered strain led to a substantial increase in PI output. nih.gov

Combining these metabolic engineering approaches has a cumulative effect on production. A final engineered strain, incorporating the deletion of PII genes, the deletion of the papR3 repressor, and the addition of an extra PI gene cluster (ΔPIIΔpapR3/PI), yielded a maximum PI level of 132 mg/L. nih.gov This represented a 2.4-fold increase compared to the parent strain. nih.gov Other traditional methods like genome shuffling, which involves recursive protoplast fusion to recombine the genomes of multiple parent strains, have also proven effective. academax.com A recombinant strain developed through four rounds of genome shuffling, designated G-211, achieved a pristinamycin production of 832 mg/L, a 206% increase over the original strain. academax.com

| Engineering Strategy | Strain Designation | Pristinamycin I (PI) Production Titer | Fold Increase vs. Parent Strain | Reference |

|---|---|---|---|---|

| Deletion of PII biosynthetic genes and repressor gene papR3, plus addition of an extra PI BGC | ΔPIIΔpapR3/PI | 132 mg/L | ~2.4x | nih.gov |

| UV Mutagenesis | Highest Producer Mutant | 356 mg/L (Total Pristinamycin) | 1.31x | academax.com |

| Genome Shuffling (from UV mutants) | G-211 | 832 mg/L (Total Pristinamycin) | 3.06x | academax.com |

Directed Biosynthesis and Mutasynthesis for Analogue Generation

Directed biosynthesis and mutasynthesis are powerful techniques used to generate novel analogues of complex natural products like Pristinamycin I. nih.gov These methods combine genetic engineering with chemical synthesis to exploit the substrate flexibility of the biosynthetic enzymes. nih.gov

Mutasynthesis, or mutational biosynthesis, involves three key steps. nih.gov First, a gene essential for the synthesis of a specific precursor of the target molecule is inactivated or deleted. This creates a mutant strain that can no longer produce the natural product. Second, a synthetic analogue of the missing precursor, known as a mutasynthon, is supplied to the fermentation medium of the mutant strain. Finally, the biosynthetic machinery of the mutant incorporates the synthetic analogue, resulting in the production of a novel derivative of the original natural product. nih.gov

This approach has been successfully applied to Pristinamycin I by targeting the phenylglycine (Phg) residue. nih.govrsc.org The gene pglA, which is essential for L-phenylglycine biosynthesis in S. pristinaespiralis, was inactivated. nih.gov The resulting mutant was unable to produce Pristinamycin I. When this mutant was fed with halogenated phenylglycine derivatives, it successfully incorporated them into the pristinamycin structure, leading to the generation of new halogenated analogues. nih.govrsc.org

Using this method, researchers have produced compounds such as 6-chloropristinamycin I and 6-fluoropristinamycin I by feeding the mutant strain with 4-chlorophenylglycine and 4-fluorophenylglycine, respectively. rsc.orgresearchgate.net In a more advanced application termed biotransformation-coupled mutasynthesis, the precursor analogue itself was generated fermentatively by an engineered E. coli strain and then supplied to the pristinamycin mutant. rsc.orgresearchgate.net

Another related technique, chemoenzymatic synthesis, utilizes isolated enzymes from the biosynthetic pathway to perform specific reactions. The thioesterase domain SnbDE from the Pristinamycin I NRPS has been used to catalyze the final macrocyclization step. beilstein-journals.org By providing a synthetically prepared linear peptide precursor attached to an N-acetylcysteamine (SNAC) thioester, the SnbDE enzyme can efficiently cyclize it to form variants like pristinamycin IE. beilstein-journals.org This demonstrates the broad substrate scope of the enzyme and its potential for creating a library of modified pristinamycins. beilstein-journals.org

| Method | Targeted Precursor | Mutasynthon (Supplied Analogue) | Generated Analogue | Reference |

|---|---|---|---|---|

| Mutasynthesis | Phenylglycine (Phg) | 4-chlorophenylglycine | 6-chloropristinamycin I | rsc.org |

| Mutasynthesis | Phenylglycine (Phg) | 4-fluorophenylglycine | 6-fluoropristinamycin I | rsc.orgresearchgate.net |

| Chemoenzymatic Synthesis | Linear Hexadepsipeptide | Synthetic linear peptide-SNAC | Pristinamycin IE | beilstein-journals.org |

Molecular Mechanism of Action of Pristinamycin Ic

Target Identification and Validation at the Ribosomal Level

Specificity of Binding to the 50S Ribosomal Subunit

Pristinamycin (B1678112) IC, like other streptogramin B antibiotics, specifically binds to the 50S subunit of the bacterial ribosome. ontosight.ainih.govnih.gov This interaction is crucial for its inhibitory activity. The 50S subunit is a large ribonucleoprotein complex that plays a central role in protein synthesis, containing key functional sites such as the peptidyl transferase center (PTC) and the nascent peptide exit tunnel (NPET). nih.govnih.govnih.gov The binding of Pristinamycin IC to the 50S subunit has been confirmed through various biochemical and genetic studies, which have also shown that it shares a common binding site with macrolide and lincosamide antibiotics, a group collectively known as the MLSB (macrolide-lincosamide-streptogramin B) antibiotics. nih.gov This shared binding site explains the phenomenon of cross-resistance observed among these antibiotic classes. Furthermore, studies have indicated that this compound not only inhibits translation but can also specifically inhibit the formation of the 50S ribosomal subunit itself in growing bacterial cells. nih.gov

Interaction Sites within the Peptidyl Transferase Center (PTC) and Nascent Peptide Exit Tunnel (NPET)

The binding site of this compound is located within a critical region of the 50S ribosomal subunit that encompasses both the peptidyl transferase center (PTC) and the entrance to the nascent peptide exit tunnel (NPET). mcmaster.canih.govnih.gov The PTC is the catalytic core of the ribosome, responsible for forming peptide bonds between amino acids. nih.gov The NPET is a channel through which the newly synthesized polypeptide chain emerges from the ribosome. oup.comnih.gov

This compound and other streptogramin B antibiotics bind within the NPET, effectively blocking the path of the growing polypeptide chain. mcmaster.ca This physical obstruction prevents the elongation of the nascent peptide, leading to premature termination of protein synthesis. oup.com Structural studies have revealed that the binding of streptogramin B compounds occurs near the entrance of the ribosomal tunnel. researchgate.net This strategic positioning allows it to interfere with the passage of the newly formed peptide.

Structural Basis of this compound-Target Interactions

The precise molecular interactions between this compound and the ribosome have been elucidated through high-resolution structural studies, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM). researchgate.netresearchgate.netnih.gov These techniques have provided detailed snapshots of the antibiotic bound to its ribosomal target, revealing the intricate network of contacts that underpin its inhibitory activity.

Crystallographic and Cryo-EM Studies of Ribosome-Pristinamycin Complexes

Crystallographic and cryo-EM structures of ribosomes in complex with streptogramin B antibiotics, such as quinupristin (B39894) (a derivative of Pristinamycin I), have shown that these antibiotics bind within the NPET. nih.govresearchgate.net These studies have identified specific nucleotides of the 23S rRNA, a major component of the 50S subunit, that are crucial for this interaction. For instance, quinupristin has been shown to interact with nucleotide A2058 (E. coli numbering) of the 23S rRNA. researchgate.net

Recent advancements in cryo-EM have enabled the visualization of ribosome-antibiotic complexes at near-atomic resolution, even within bacterial cells. researchgate.netnih.gov These studies provide a more dynamic and in-situ view of how antibiotics like this compound interact with their target in a cellular context.

Conformational Changes Induced by Pristinamycin Binding

The binding of this compound and other streptogramin B antibiotics to the ribosome is not a simple lock-and-key interaction. It induces significant conformational changes in the ribosome itself. biorxiv.orgnih.govnih.gov These changes are critical to the antibiotic's mechanism of action.

One of the key conformational changes involves the 23S rRNA nucleotides within the PTC and NPET. For example, the binding of a streptogramin A component can cause a 180° flip of the base of nucleotide U2585, which is believed to paralyze its function in guiding the nascent peptide into the exit tunnel. researchgate.net The binding of streptogramin B antibiotics also influences the conformation of the ribosome, contributing to the blockage of the NPET. mcmaster.ca These drug-induced conformational changes can trap the ribosome in an inactive state, preventing it from proceeding with protein synthesis. biorxiv.orgoup.com The dynamic nature of the ribosome and the ability of antibiotics to modulate its conformational landscape are key aspects of their inhibitory power. biorxiv.orgelifesciences.org

Mechanisms of Bacterial Resistance to Pristinamycin Ic

Enzymatic Modification and Inactivation of Pristinamycin (B1678112) IC

Bacteria have evolved sophisticated enzymatic systems to neutralize Pristinamycin IC, primarily through acetylation and linearization of the antibiotic molecule.

The primary enzymes responsible for inactivating the two components of pristinamycin are virginiamycin O-acetyltransferases (Vat) for group A streptogramins (like Pristinamycin IIA) and virginiamycin B lyases (Vgb) for group B streptogramins (like Pristinamycin IA, which is a component of the wider pristinamycin complex, though the user requested focus is on this compound, a streptogramin B). oup.comnih.gov

Virginiamycin O-Acetyltransferases (Vat): These enzymes catalyze the acetylation of the streptogramin A component, a modification that significantly reduces its affinity for the bacterial ribosome. nih.gov The Vat family of enzymes, including Vat(A), Vat(B), Vat(C), Vat(D), and Vat(E), are plasmid-borne and have been identified in various Gram-positive bacteria. nih.gov Structural studies of Vat(D) and Vat(A) have elucidated the active site and the mechanism of acetyl transfer from acetyl-coenzyme A to the antibiotic. nih.govresearchgate.net

Virginiamycin B Lyases (Vgb): Initially thought to be hydrolases that linearize the cyclic hexadepsipeptide structure of streptogramin B antibiotics through hydrolysis of the ester bond, Vgb enzymes are now understood to be lyases. nih.govbiotechmedjournal.com They catalyze an elimination reaction that cleaves the ester linkage, resulting in the inactivation of the antibiotic. oup.combiotechmedjournal.com This linearization prevents the antibiotic from binding effectively to its ribosomal target. oup.com

| Enzyme Class | Specific Enzyme Examples | Mechanism of Action | Target Component of Pristinamycin Complex |

| Acetyltransferases | Vat(A), Vat(B), Vat(C), Vat(D), Vat(E) | O-acetylation of a critical hydroxyl group | Pristinamycin IIA (Streptogramin A) |

| Lyases | Vgb | Linearization of the cyclic depsipeptide structure via an elimination reaction | Pristinamycin IA (Streptogramin B) |

The genes encoding these resistance enzymes are often located on mobile genetic elements, such as plasmids and transposons, facilitating their spread among bacterial populations. nih.govnih.gov

vat genes: The genes encoding virginiamycin acetyltransferases, such as vat(A), vat(B), vat(C), vat(D), and vat(E), are frequently found on plasmids in staphylococci and enterococci. nih.gov

vgb genes: Similarly, the genes for virginiamycin B lyases, like vgb(A) and vgb(B), are also typically plasmid-mediated. nih.gov

vga genes: The vga genes, including vga(A) and vga(B), encode ATP-binding cassette (ABC) proteins that confer resistance to streptogramin A. nih.gov While initially thought to be efflux pumps, some Vga proteins are now understood to provide resistance through ribosomal protection. nih.gov These genes can be located on plasmids or integrated into the bacterial chromosome. nih.gov

| Gene | Encoded Protein | Resistance Mechanism | Genetic Element |

| vat(A), vat(B), etc. | Virginiamycin Acetyltransferase | Enzymatic inactivation (Acetylation) | Plasmids |

| vgb(A), vgb(B) | Virginiamycin B Lyase | Enzymatic inactivation (Linearization) | Plasmids |

| vga(A), vga(B) | ABC-F Protein | Ribosomal protection | Plasmids, Chromosome |

Target Site Modification

Alterations in the bacterial ribosome, the target of this compound, represent another significant mechanism of resistance.

The most common form of target site modification is the methylation of 23S ribosomal RNA (rRNA), which is a component of the 50S ribosomal subunit where pristinamycin binds. This modification is carried out by a family of enzymes known as erythromycin (B1671065) ribosome methylases, encoded by the erm genes (e.g., erm(A), erm(B), erm(C)).

These methyltransferases add one or two methyl groups to a specific adenine (B156593) residue (A2058 in E. coli numbering) within the peptidyl transferase center of the 23S rRNA. This methylation leads to a conformational change in the ribosome, which in turn reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).

In addition to enzymatic modification of rRNA, resistance can also arise from spontaneous mutations in the genes encoding ribosomal components.

Mutations in Ribosomal Proteins: Alterations in ribosomal proteins L4 and L22, which are components of the 50S ribosomal subunit near the antibiotic binding site, have been associated with resistance to macrolides and streptogramins. These mutations can interfere with the binding of this compound.

Mutations in 23S rRNA: Point mutations in the 23S rRNA gene, particularly in domains II and V, can also confer resistance. These mutations, similar to the effect of erm-mediated methylation, alter the structure of the antibiotic's binding site on the ribosome, thereby preventing its inhibitory action.

Efflux Pump Systems Mediating this compound Resistance

Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular target. Resistance to pristinamycin can be mediated by certain ATP-binding cassette (ABC) transporters.

The vga(A) and vga(B) genes encode ABC proteins that confer resistance to streptogramin A and related compounds. nih.gov While some studies suggest an efflux mechanism, more recent evidence points towards a ribosomal protection mechanism for some Vga proteins, where they dislodge the antibiotic from its binding site. nih.govnih.gov

The msr(A) gene, another ABC transporter-encoding gene, confers resistance to macrolides and streptogramin B antibiotics. nih.govnih.gov It is believed to function as an efflux pump, actively removing these antibiotics from the bacterial cytoplasm. nih.gov The msr genes are often found on mobile genetic elements, contributing to their dissemination. researchgate.net

| Efflux Pump Family | Gene(s) | Substrate(s) | Mechanism of Action |

| ABC Transporter | vga(A), vga(B) | Streptogramin A | Ribosomal protection |

| ABC Transporter | msr(A) | Macrolides, Streptogramin B | Active efflux |

Identification and Characterization of Specific Efflux Transporters (e.g., msr, snbR, ptr)

Efflux of antibiotics is a primary defense mechanism in bacteria. However, resistance to streptogramin B antibiotics like this compound also involves ribosomal protection proteins that are related to efflux transporters.

msr (Macrolide-Streptogramin Resistance) Genes: The msr(A) gene, first identified in Staphylococcus epidermidis, confers resistance to 14- and 15-membered macrolides and streptogramin B antibiotics. brieflands.com The protein encoded by msr(A), MsrA, is a member of the ABC-F subfamily of ATP-binding cassette (ABC) proteins. nih.govnih.gov While initially believed to function as a typical efflux pump, current evidence suggests that MsrA acts as a ribosomal protection protein, dislodging the antibiotic from its target on the 23S rRNA of the 50S ribosomal subunit. nih.gov The MsrA protein contains two characteristic ATP-binding motifs but lacks transmembrane domains, which is atypical for a classical transporter. nih.gov It appears to function independently without other accessory proteins. nih.gov Other related genes, such as msr(C) in Enterococcus faecium and msr(D) in streptococci, belong to the same family and confer similar resistance phenotypes. nih.govnih.gov

snbR: The snbR gene is a predicted ABC transporter gene located within the large pristinamycin biosynthetic supercluster in the producing organism, Streptomyces pristinaespiralis. asm.orgnih.gov Its position within the cluster suggests a role in self-resistance, likely by exporting pristinamycin components out of the cell to prevent toxic intracellular accumulation during production. nih.gov The regulation of snbR appears to be linked with the broader regulatory cascade of pristinamycin biosynthesis, as binding sites for the SARP (Streptomyces Antibiotic Regulatory Protein) activator PapR1 have been identified in its promoter region. asm.org

ptr (Pristinamycin Resistance): The ptr gene is a multidrug resistance gene also identified in Streptomyces pristinaespiralis. nih.gov It confers a high level of resistance to pristinamycin and its expression is inducible by various stressors, including components of pristinamycin itself. nih.gov Introducing the ptr gene into S. pristinaespiralis via conjugation has been shown to enhance the organism's tolerance to pristinamycin, leading to a significant increase in antibiotic production. asm.org This highlights its crucial role in protecting the producer organism. asm.org

Table 1: Characteristics of this compound Resistance Determinants

| Gene | Organism of Origin | Protein Family | Proposed Mechanism of Action | Genetic Location |

|---|---|---|---|---|

| msr(A) | Staphylococcus spp. | ABC-F Subfamily | Ribosomal Protection nih.gov | Typically Plasmid-Borne nih.gov |

| snbR | Streptomyces pristinaespiralis | ABC Transporter (Predicted) | Efflux (Self-Resistance) asm.orgnih.gov | Chromosomal (Biosynthetic Cluster) nih.gov |

| ptr | Streptomyces pristinaespiralis | Multidrug Resistance Transporter | Efflux (Self-Resistance) nih.govasm.org | Chromosomal nih.gov |

Regulation of Efflux Pump Expression

The expression of resistance genes is tightly controlled to prevent fitness costs to the bacterium in the absence of antibiotic pressure.

Regulation of msr(A): The expression of msr(A) is inducible. Resistance is triggered by sub-inhibitory concentrations of 14-membered macrolides, such as erythromycin. nih.govcshmonographs.org This induction occurs at the level of translation, controlled by a leader peptide encoded upstream of the msr(A) gene. In the presence of an inducing macrolide, the ribosome stalls on the leader peptide sequence, which causes a conformational change in the mRNA, unmasking the msr(A) ribosomal binding site and allowing its translation to proceed. Interestingly, streptogramin B antibiotics like this compound are substrates for the MsrA protein but are not inducers of its expression. njlm.net

Regulation of ptr: The promoter of the ptr gene, Pptr, is induced by both pristinamycin I (streptogramin A) and pristinamycin II (streptogramin B), as well as by a wide array of structurally and functionally unrelated antibiotics and chemicals. nih.gov This suggests that its expression is part of a general stress response in Streptomyces. nih.gov Studies have demonstrated the presence of a protein in S. pristinaespiralis and other Streptomyces species that binds to the Pptr promoter, and this binding is inhibited by pristinamycin I, indicating a repressor-inducer model of regulation. nih.gov

Global Regulatory Networks in Resistance Development

The expression of resistance determinants is often integrated into broader regulatory networks that control various aspects of bacterial physiology, including virulence and stress response.

In pathogenic bacteria like Staphylococcus aureus, global regulators play a pivotal role in modulating antibiotic resistance. The MgrA protein, a member of the MarR family of transcriptional regulators, controls the expression of multiple efflux pumps. nih.govnih.gov MgrA acts as a positive regulator for norA expression while simultaneously acting as a negative regulator for the expression of norB and norC. asm.org This differential regulation allows the bacterium to fine-tune its resistance profile in response to different environmental stressors and antimicrobial agents. asm.org The activity of MgrA is itself modulated by other global regulatory systems, including SarA and the alternative sigma factor SigB, placing efflux-mediated resistance within a complex network that also governs virulence and metabolism.

In the pristinamycin-producing organism Streptomyces pristinaespiralis, resistance is intrinsically linked to the complex regulatory network governing antibiotic biosynthesis. This network involves a hierarchical signaling cascade controlled by at least seven different transcriptional regulators, including SpbR, PapR1-R6. nih.govresearchgate.net SpbR is a γ-butyrolactone receptor that functions as a pleiotropic regulator, influencing not only pristinamycin production but also morphological differentiation and growth. researchgate.netsonar.ch Disruption of the spbR gene leads to a complete loss of pristinamycin biosynthesis, demonstrating its role as a master switch in the pathway. sonar.ch This intricate system ensures that resistance mechanisms, such as the ptr and snbR transporters, are co-regulated with antibiotic production, providing an efficient self-protection mechanism. asm.orgnih.govnih.gov

Genetic Epidemiology and Evolution of Pristinamycin Resistance Mechanisms

The dissemination of resistance genes through bacterial populations is a major factor in the evolution of antibiotic resistance.

The msr(A) gene is frequently located on mobile genetic elements, such as plasmids, which facilitates its spread among staphylococcal species through horizontal gene transfer (HGT). nih.govbioguardlabs.com HGT can occur via several mechanisms, including conjugation (transfer of plasmids between cells), transformation (uptake of free DNA), and transduction (transfer by bacteriophages). nih.govnih.govnews-medical.net Epidemiological studies have tracked the prevalence of msr(A). In a large survey of clinical staphylococcal isolates from French hospitals, msr(A) was found more frequently in coagulase-negative staphylococci (14.6%) than in S. aureus (2.1%). bioguardlabs.com A more recent study in Spain found msr(A) in 46% of sequenced erythromycin-resistant S. aureus isolates, with a higher prevalence in MRSA (62.5%) compared to MSSA (22.8%). nih.gov

The evolution of antibiotic resistance is a dynamic process driven by selective pressure from antibiotic use. lakeforest.eduyoutube.com Major pathogenic clones, such as methicillin-resistant S. aureus (MRSA), have emerged from susceptible ancestors through the acquisition of mobile genetic elements carrying resistance determinants. nih.govnih.gov The evolutionary history of MRSA shows repeated acquisition of resistance genes, leading to multidrug-resistant lineages that are difficult to treat. researchgate.netpaulding.k12.ga.us The origin of many resistance genes is still unknown, but evidence suggests that pathogenic bacteria themselves are often the source from which these genes begin to spread. nih.gov The constant exchange of genetic material within complex bacterial communities, such as those in the human gut, provides a vast reservoir for the emergence and evolution of new resistance combinations. nih.gov

Advanced Research Methodologies Applied to Pristinamycin Ic Studies

Omics Approaches (Genomics, Transcriptomics, Proteomics) in Biosynthesis and Resistance Research

Omics technologies have provided a holistic view of the biological systems involved in producing and responding to Pristinamycin (B1678112) IC.

Genomics: The foundation of understanding Pristinamycin IC biosynthesis lies in genomics. Through genome mining of producing organisms like Streptomyces pristinaespiralis, researchers have identified the pristinamycin biosynthetic gene cluster (BGC). uni-tuebingen.deresearchgate.net For instance, analysis of a novel Streptomyces strain, SW4, revealed a functional pristinamycin-like gene cluster. uni-tuebingen.de Genomic studies are also crucial for identifying resistance mechanisms. The ermC gene, which confers resistance to macrolide, lincosamide, and streptogramin B antibiotics (including this compound), was identified through genomic analysis. mcmaster.ca This gene encodes a methyltransferase that modifies the ribosomal target. mcmaster.ca Similarly, the ptr gene from S. pristinaespiralis, identified through sequencing, encodes a membrane efflux pump that actively transports pristinamycin, providing another layer of resistance. researchgate.net

Transcriptomics: This approach investigates gene expression levels, offering insights into the regulation of the pristinamycin BGC. Studies have shown that the production of pristinamycin in Streptomyces sp. SW4 is regulated by γ-butyrolactone, indicating a complex transcriptional control network. uni-tuebingen.de Transcriptional analysis can identify which genes within the BGC are activated or silenced under specific conditions, guiding efforts to enhance production. google.com

Proteomics and Metabolomics: Proteomics confirms the expression of biosynthetic enzymes and resistance proteins encoded by the identified genes. mcmaster.caresearchgate.net Metabolomics, often coupled with mass spectrometry, directly observes the production of this compound and related pathway intermediates. uni-tuebingen.de Molecular networking, a metabolomics approach, has been used to analyze crude extracts of Streptomyces sp. SW4, revealing the production of not only this compound but also a new, minor derivative. uni-tuebingen.de

| Omics Field | Technique/Approach | Key Findings/Application | Organism/System | Citation |

|---|---|---|---|---|

| Genomics | Genome Mining / Sequencing | Identification of pristinamycin biosynthetic gene cluster (BGC) and resistance genes (ermC, ptr). | Streptomyces pristinaespiralis, Streptomyces sp. SW4 | uni-tuebingen.demcmaster.caresearchgate.net |

| Transcriptomics | Gene Expression Analysis | Revealed regulation of pristinamycin production by signaling molecules like γ-butyrolactone. | Streptomyces sp. SW4 | uni-tuebingen.de |

| Proteomics | Protein Characterization | Functional confirmation of resistance proteins like the ErmC methyltransferase and the Ptr efflux pump. | General, S. pristinaespiralis | mcmaster.caresearchgate.net |

| Metabolomics | Mass Spectrometry / Molecular Networking | Detection of this compound and discovery of novel, minor derivatives in bacterial cultures. | Streptomyces sp. SW4 | uni-tuebingen.de |

Advanced Spectroscopic Techniques for Mechanistic Elucidation

Mass spectrometry (MS) stands out as a powerful spectroscopic tool for the structural and mechanistic study of this compound.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry is routinely used to detect and quantify this compound (observed mass of ~852 Da) and its related compounds, such as Pristinamycin IA, in fermentation broths. uni-tuebingen.de Beyond simple detection, tandem mass spectrometry (MS/MS) is critical for structural elucidation. Advanced algorithms like DEREPLICATOR+ utilize MS/MS fragmentation data to identify known natural products, including this compound, directly from complex mixtures. researchgate.net This method works by generating theoretical fragmentation graphs from chemical structures and matching them against experimental spectra, greatly accelerating the dereplication process. researchgate.net Furthermore, innovative HPLC-MS based assays have been developed to study enzyme mechanisms, for example, by monitoring the hydrolytic cleavage of substrate mimics in real-time, a technique applicable to the study of pristinamycin biosynthetic enzymes. bocsci.com

| Technique | Application | Information Gained | Citation |

|---|---|---|---|

| HPLC-MS | Detection and Quantification | Identifies and measures the concentration of this compound (~852 Da) and its analogues in cultures. | uni-tuebingen.de |

| Tandem MS (MS/MS) with Computational Analysis (e.g., DEREPLICATOR+) | Structural Elucidation and Dereplication | Matches fragmentation patterns to chemical structures for rapid identification of known compounds and potential variants. | researchgate.net |

| HPLC-MS Based Enzymatic Assays | Mechanistic Elucidation | Monitors enzyme reactions and substrate turnover to determine kinetic parameters and reaction mechanisms. | bocsci.com |

Genetic Engineering and Gene Editing Tools for Pathway Manipulation and Functional Characterization

The manipulation of the pristinamycin biosynthetic pathway is essential for improving yields and generating novel analogues.

Classic genetic techniques like mutagenesis and subcloning have been used to identify and characterize key genes, such as the ptr resistance gene. researchgate.net Modern metabolic engineering approaches in S. pristinaespiralis have successfully improved the production of Pristinamycin I. jmb.or.kr

The advent of precise gene editing has revolutionized this field. Tools such as CRISPR/Cas9, Zinc-Finger Nucleases (ZFNs), and Transcription Activator-Like Effector Nucleases (TALENs) allow for targeted modifications within the Streptomyces genome. google.comjmb.or.kr The CRISPR/Cas9 system, in particular, has emerged as a powerful tool for genome engineering in Streptomyces. jmb.or.kr It enables the creation of double-strand breaks at specific loci, which can then be repaired to introduce deletions, insertions, or gene replacements, thereby modifying the biosynthetic pathway to create new derivatives. jmb.or.kr Recombineering techniques like Multiplex Automated Genome Engineering (MAGE) provide methods for diversifying target genes using oligonucleotide libraries, which can be used to optimize biosynthetic pathways or introduce novel functionalities. google.comgoogle.com Additionally, inducible expression systems, such as the pristinamycin-inducible Pip-ON system, have been developed to precisely control gene expression, which is vital for functional characterization and pathway engineering. researchgate.net

| Tool/Technique | Principle | Application in Pristinamycin Research | Citation |

|---|---|---|---|

| Metabolic Engineering | Optimization of metabolic fluxes and pathways. | Improving the production yield of Pristinamycin I components. | jmb.or.kr |

| CRISPR/Cas9 | RNA-guided endonuclease for precise genome editing. | Targeted gene knockouts, replacements, or modifications in the BGC to generate novel analogues. | google.comjmb.or.kr |

| Recombineering (e.g., MAGE) | Recombination of single-stranded oligonucleotides to introduce mutations. | Diversification of biosynthetic genes to create libraries of new pristinamycin derivatives. | google.comgoogle.com |

| Inducible Expression Systems (e.g., Pip-ON) | Controlling gene expression with an external inducer (pristinamycin). | Functional characterization of genes and fine-tuning of biosynthetic pathways. | researchgate.net |

In Vitro Biochemical and Enzymatic Assays for Mechanistic Characterization and Kinetic Studies

In vitro assays using purified enzymes are fundamental for dissecting the biochemical steps of pristinamycin biosynthesis and resistance. A key example is the study of the ErmC methyltransferase, a resistance enzyme. mcmaster.ca Biochemical assays were used to demonstrate its mono- and dimethylating activities on 23S ribosomal RNA and to perform detailed kinetic studies, elucidating the precise mechanism of resistance. mcmaster.ca

Similarly, assays are designed to characterize enzymes from the biosynthetic pathway. For instance, the kinetic parameters of biosynthetic enzymes, such as chain termination domains, can be determined by monitoring the cleavage of a substrate mimic using HPLC-MS. bocsci.com Other biophysical techniques like Surface Plasmon Resonance (SPR) can be employed to confirm the direct interaction between an enzyme and its substrate or an inhibitor and to quantify binding kinetics. bocsci.com These assays provide critical data on enzyme function, substrate specificity, and reaction rates, which are essential for understanding and engineering the biosynthetic pathway.

High-Throughput Screening Methodologies for Novel Analogues or Modulators

Discovering novel pristinamycin analogues or compounds that modulate its biosynthesis requires high-throughput screening (HTS) methodologies.

One advanced approach is target-based whole-cell screening (TB-WCS). frontiersin.orgfrontiersin.org In this method, a bacterial strain is genetically engineered to be hypersensitive to inhibitors of a specific target enzyme. frontiersin.org Inducible systems, including those responsive to pristinamycin, can be used to create conditional mutants or "hypomorphs" where the level of a target protein is reduced, making the cell more susceptible to compounds acting on that target. frontiersin.orgfrontiersin.org

For screening libraries of engineered Streptomyces strains, reporter systems are often employed. jmb.or.kr These can include colorimetric reporters or fluorescent proteins (e.g., GFP) whose expression is linked to the activation of the biosynthetic pathway. jmb.or.kr Although autofluorescence in Streptomyces can be a challenge, efforts have been made to successfully apply fluorescent reporters for HTS using fluorescence-activated cell sorting (FACS). jmb.or.kr Furthermore, the pristinamycin-responsive regulator (Pip) has been repurposed as a component in synthetic biology circuits for HTS assays, demonstrating the versatility of elements from the pristinamycin system. gene-quantification.de

Future Directions and Emerging Research Avenues for Pristinamycin Ic

Exploration of Undiscovered Biosynthetic Genes and Pathways

The biosynthesis of pristinamycin (B1678112) is governed by a remarkably complex and unusually organized "supercluster" of genes. nih.govnih.gov Unlike typical antibiotic biosynthetic gene clusters (BGCs), the genes for Pristinamycin I (PI) and Pristinamycin II (PII) are scattered across a massive ~210 kb region of the Streptomyces pristinaespiralis chromosome, interspersed with a cryptic polyketide synthase gene cluster. nih.govnih.govuni-tuebingen.depsu.edu This unique genetic architecture strongly suggests that the full scope of its biosynthetic and regulatory network has not yet been completely elucidated.

Future research is focused on a deep-dive into this supercluster to identify previously uncharacterized genes. nih.gov The large, fragmented nature of the BGC implies that novel enzymes, tailoring proteins, and transport systems essential for efficient production may still be hidden within the known sequence or in distal genomic regions. For instance, while the core non-ribosomal peptide synthetase (NRPS) genes like snbA, snbC, and snbDE have been identified, the precise mechanisms for the synthesis and incorporation of all non-proteinogenic precursors are still areas of active investigation. nih.govresearchgate.net

Furthermore, the regulatory network is exceedingly intricate, involving at least seven different regulatory genes, including a γ-butyrolactone receptor (SpbR), multiple TetR-like repressors (PapR3, PapR5), and several SARP-type activators (PapR1, PapR2, PapR4). uni-tuebingen.defrontiersin.orgwhiterose.ac.ukuniversiteitleiden.nlresearchgate.net The interplay between these regulators forms a complex cascade that fine-tunes antibiotic production. whiterose.ac.uk Future work aims to unravel this hierarchy completely, identifying the specific small molecules that trigger these regulatory switches and discovering any additional, higher-order global regulators that may influence the entire supercluster. frontiersin.orguniversiteitleiden.nl A comprehensive understanding of this pathway is a critical prerequisite for metabolic engineering strategies aimed at improving pristinamycin yields or generating novel derivatives. mdpi.com

Table 1: Selected Known Genes in the Pristinamycin I Biosynthetic Pathway This table is not exhaustive and focuses on genes relevant to the Pristinamycin IC component.

Development of Novel Molecular Probes and Research Tools Based on this compound

The high specificity with which this compound binds to the 50S ribosomal subunit makes it an excellent candidate for development into a molecular probe to investigate the process of protein synthesis. nih.gov Its binding site is within the nascent polypeptide exit tunnel, a critical region of the ribosome. pnas.orgnih.gov

Research has already demonstrated that pristinamycin IA can be used to induce UV-dependent crosslinks between the drug and specific, highly conserved nucleotides of the 23S rRNA (such as A2062 and A2503) when bound to the ribosome. nih.govpnas.org This technique effectively uses the antibiotic as a probe to map its precise interaction site and to study drug-induced conformational changes in the ribosome's peptidyl transferase center. nih.gov

Future directions include the chemical synthesis of modified this compound molecules tagged with fluorescent reporters or biotin. These novel molecular probes could be used in a variety of advanced applications:

Fluorescent Probes: A fluorescently-labeled this compound could be used in fluorescence polarization or FRET-based assays to study the kinetics of its binding to the ribosome in real-time. This would enable high-throughput screening for new compounds that compete for the same binding site.

Biotinylated Probes: A biotin-tagged this compound could be used for affinity-purification experiments to isolate ribosomal complexes or to identify proteins that may be involved in resistance or transport of the antibiotic.

Photo-reactive Probes: Expanding on the UV-crosslinking studies, designing this compound analogues with more efficient, integrated photo-reactive groups could provide a higher-resolution map of its binding pocket and its interactions with both rRNA and ribosomal proteins. pnas.org

Furthermore, the discovery of the Pip (pristinamycin-induced protein) repressor from Streptomyces has led to the development of streptogramin-based gene regulation systems (PipON/PipOFF) for use in mammalian cells. nih.gov These systems function as molecular tools, using pristinamycin as a switch to turn gene expression on or off, demonstrating the versatility of pristinamycin-related components beyond their antibiotic function. nih.gov

Interdisciplinary Approaches in this compound Research: Bridging Chemical Biology and Microbiology

Advancing pristinamycin research is increasingly dependent on the convergence of multiple scientific disciplines, primarily chemical biology and microbiology. This synergy allows researchers to not only understand how nature builds this complex molecule but also to harness and modify that process to create novel compounds with improved properties.

A prime example of this interdisciplinary approach is the rise of mutasynthesis . dsmz.deevitachem.com This technique begins with a microbiological step: creating a mutant strain of S. pristinaespiralis by deleting a gene essential for the biosynthesis of a specific precursor, such as L-phenylglycine (B554971) (pglA gene). nih.govresearchgate.net This mutant can no longer produce this compound. Then, in a chemical biology step, synthetic, modified versions of that precursor (mutasynthons) are "fed" to the mutant culture. nih.gov The bacterium's remaining biosynthetic machinery incorporates these unnatural precursors, generating novel pristinamycin derivatives that would be extremely difficult to create through total chemical synthesis. dsmz.dersc.org Recent advances have even coupled this to a biotransformation process, where a second engineered microbe (E. coli) produces the precursor derivative, which is then used by the S. pristinaespiralis mutant, a process termed "mutasynthesis 2.0". dsmz.deresearchgate.net

Table 2: Examples of Interdisciplinary Techniques in Pristinamycin Research

This bridge between fields is essential. Microbiology and genetics provide the fundamental knowledge of the biosynthetic pathways and the enzymes involved. nih.govuni-tuebingen.de Chemical biology and synthetic chemistry then provide the tools to create novel building blocks and apply enzymatic machinery in new ways, such as in chemoenzymatic synthesis. acs.orgnih.gov This collaborative effort is the most promising path toward developing next-generation streptogramins that can overcome resistance and exhibit improved therapeutic characteristics. nih.gov

Table of Mentioned Compounds

Q & A

Q. What are the structural differences between Pristinamycin IA and IC, and how do they influence antimicrobial activity?

Pristinamycin IC differs from IA by the substitution of a methyl group with a D-alanine (D-Ala) residue, altering its stereochemistry and side-chain interactions . This modification impacts binding affinity to bacterial ribosomes, as demonstrated by comparative MIC assays against Staphylococcus aureus and Streptococcus pneumoniae. Methodologically, nuclear magnetic resonance (NMR) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are critical for structural elucidation and purity validation .

Q. What experimental approaches are used to purify this compound from microbial cultures?

Purification typically involves solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques such as reverse-phase HPLC. Genetic engineering of Streptomyces pristinaespiralis to overexpress biosynthetic genes (e.g., snbDE) can enhance yield . Purity is confirmed via UV-Vis spectroscopy (λ = 254 nm) and bioactivity assays against reference strains like Bacillus subtilis .

Q. How is the pristinamycin biosynthetic pathway elucidated, and what genes are critical for IC production?

The "pristinamycin supercluster" spans ~210 kb and includes polyketide synthase (PKS) genes (snbA, snbR) and tailoring enzymes (e.g., cytochrome P450 monooxygenases). Gene inactivation via plasmid insertion (e.g., cpp27, cpp7) and HPLC analysis of mutants identify non-essential regions . Cosmid libraries and Southern blotting are used to map gaps in the biosynthetic cluster .

Q. What methodologies confirm the synergistic effects of this compound with other streptogramins?

Checkerboard assays and fractional inhibitory concentration (FIC) indices quantify synergy between IC and Pristinamycin II components. Time-kill curves against methicillin-resistant Staphylococcus aureus (MRSA) validate bactericidal synergy, with data analyzed via nonlinear regression models .

Advanced Research Questions

Q. How can CRISPR-Cas9 or homologous recombination be applied to study this compound biosynthesis?

Targeted gene knockouts (e.g., snbE adenylation domain) combined with LC-MS metabolomics reveal substrate specificity for D-Ala incorporation . Complementation assays using E. coli expression vectors confirm enzymatic function .

Q. What mutasynthesis strategies enable the generation of halogenated this compound derivatives?

Feeding S. pristinaespiralis mutants (e.g., ΔpglA) with non-natural precursors like 4-fluoro-L-phenylglycine yields halogenated analogs. Structural validation involves HRESIMS and 2D-NMR (COSY, HSQC) to assign substituent positions . Bioactivity is tested against macrolide-resistant Mycoplasma genitalium .

Q. What pharmacokinetic challenges arise in studying this compound’s bone penetration for osteomyelitis treatment?

Microdialysis in murine models quantifies bone-to-plasma ratios, while LC-MS/MS measures IC concentrations. Limitations include poor bioavailability (<30% in humans), addressed via liposomal encapsulation or prodrug design .

Q. How do researchers resolve contradictions in efficacy data between in vitro and clinical studies?

Meta-analyses of clinical trials (e.g., erysipelas vs. bone/joint infections) stratify outcomes by bacterial load and resistance profiles. In vitro biofilm models using Calgary Biofilm Devices assess IC’s penetration, correlating with RNA-seq data on staphylococcal stress responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.